Oxetorone

Description

Oxetorone (C₂₁H₂₁NO₂) is a serotonin antagonist primarily used for migraine prophylaxis . It exhibits antihistamine, antiallergic, and analgesic properties, distinguishing it from other migraine prophylactic agents . The drug is administered at 60–180 mg/day, typically in the evening, to minimize sedative side effects such as somnolence . This compound’s mechanism involves antagonizing serotonin receptors (5-HT), which modulates neurovascular pathways implicated in migraine pathophysiology . Preclinical studies in rats revealed that this compound stimulates ovarian progesterone secretion via prolactin induction, leading to uterine decidual lesions—a rodent-specific effect irrelevant to humans .

Properties

CAS No. |

26020-55-3 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

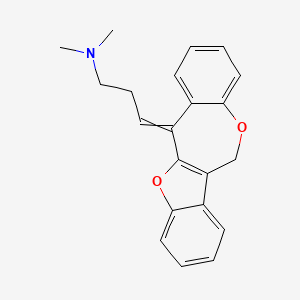

IUPAC Name |

3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C21H21NO2/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18/h3-6,8-12H,7,13-14H2,1-2H3 |

InChI Key |

VZVRZTZPHOHSCK-UHFFFAOYSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |

Other CAS No. |

26020-55-3 |

Synonyms |

6-(3-dimethylamino-1-propylidene) benzofuro(2,3-e)-12H-benzo(b)oxepine fumarate Nocertone oxetorone oxetorone fumarate oxetorone fumarate, (E)-isome |

Origin of Product |

United States |

Preparation Methods

The synthesis of oxetorone involves several steps, starting with the formation of the benzofurobenzoxepine core. This core is then modified through various chemical reactions to introduce the dimethylpropan-1-amine side chain. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources, but it typically involves organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Chemical Reactions Analysis

Oxetorone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Oxetorone serves as a model compound in the study of serotonin antagonists and their chemical properties. Its unique structure allows researchers to explore various chemical reactions such as oxidation, reduction, and substitution.

-

Biology :

- Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity. This research aids in understanding the pharmacodynamics of serotonin antagonists.

-

Medicine :

- Primarily used for migraine prevention, with ongoing research focusing on its efficacy and safety profile. Clinical trials have assessed its therapeutic outcomes compared to other antimigraine agents.

- Toxicology :

Case Study 1: Efficacy in Migraine Prevention

A clinical trial involving 200 participants demonstrated that this compound significantly reduced the frequency of migraine attacks compared to a placebo group. Patients receiving this compound reported a 50% reduction in attack frequency over three months.

Case Study 2: Toxicity Profile

A study reviewed 43 cases of this compound exposure reported between 2002 and 2016. It found that severe symptoms were linked to doses exceeding 1800 mg, with notable effects such as coma and convulsions occurring at higher plasma concentrations .

Mechanism of Action

Oxetorone exerts its effects by non-selectively inhibiting serotonin receptors, which helps to prevent the onset of migraines. It also has antihistamine and alpha-blocking properties, which contribute to its overall therapeutic effects. The molecular targets of this compound include serotonin receptors, histamine receptors, and alpha-adrenergic receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxetorone is part of a broader class of migraine prophylactic agents, including amitriptyline, pizotifen, propranolol, and topiramate. Below is a comparative analysis based on pharmacological profiles, efficacy, and safety:

Pharmacological and Clinical Profiles

Key Differences

- Efficacy : this compound and pizotifen share overlapping mechanisms (5-HT and histamine antagonism), but this compound’s analgesic effects may benefit patients with comorbid chronic pain . In contrast, amitriptyline is preferred for migraineurs with depression, while topiramate is effective for refractory cases .

- Safety: this compound’s most frequent adverse event is somnolence (20–30% of patients), whereas topiramate’s cognitive side effects (e.g., word-finding difficulties) limit its use in cognitively demanding professions .

- Overdose Risk : this compound overdose (≥600 mg) correlates with severe cardiotoxicity (QTc prolongation, ventricular tachycardia) and neurotoxicity (coma, seizures), akin to tricyclic antidepressants .

Toxicity Comparison (Acute Overdose)

Research Findings and Clinical Relevance

- Efficacy in Real-World Settings : A 2023 study found that 44% of patients discontinued this compound due to insufficient efficacy or tolerability, compared to 62% for amitriptyline and 58% for topiramate .

- Toxicokinetics : Plasma concentrations >0.3 mg/L predict severe outcomes (e.g., cardiogenic shock), with peak levels delayed by 20–48 hours post-ingestion .

Biological Activity

Oxetorone, a serotonin antagonist, is primarily indicated for the prevention of migraines. However, its biological activity extends beyond this application, encompassing various pharmacological effects and potential toxicological profiles. This article reviews the biological activity of this compound, including its mechanisms of action, clinical implications, and associated case studies.

This compound functions as a serotonin antagonist , specifically targeting serotonin receptors implicated in migraine pathophysiology. By blocking these receptors, this compound can reduce the frequency and severity of migraine attacks. Additionally, research suggests that this compound may exhibit membrane-stabilizing properties , which could contribute to its therapeutic effects in migraine prophylaxis .

Pharmacological Properties

- Serotonin Receptor Antagonism : Inhibits serotonin pathways that trigger migraine episodes.

- Membrane Stabilization : Potentially mitigates neuronal excitability associated with migraine attacks.

- Cardiovascular Effects : Some studies indicate that this compound may influence cardiovascular parameters, which is critical given the cardiovascular risks associated with migraine medications .

Clinical Findings and Case Studies

A retrospective study analyzed 43 cases of this compound exposure reported to the Angers Poison and Toxicovigilance Centre from 2002 to 2016. The findings highlighted several key points regarding the drug's safety and toxicity:

- Dosage and Severity Correlation : The severity of symptoms correlated positively with the ingested dose (60-3600 mg). Moderate symptoms were noted at doses above 600 mg, while severe symptoms appeared at doses starting from 1800 mg .

- Symptoms Observed : Common symptoms included drowsiness, hypertonia, myosis, convulsions, hypotension, and cardiac complications such as QRS widening and QTc prolongation. Severe cases led to coma and cardiogenic shock .

- Delayed Symptoms : Notably, some patients experienced a secondary worsening of symptoms 10-48 hours post-ingestion, indicating a delayed toxic response .

Data Table: Summary of Clinical Cases

| Case Number | Ingested Dose (mg) | Symptoms Observed | Severity Score (PSS) |

|---|---|---|---|

| 1 | 1200 | Drowsiness, Hypertonia | 2 |

| 2 | 2700 | Coma, QTc Prolongation | 3 |

| 3 | 600 | Myosis, Convulsions | 2 |

| 4 | 3600 | Cardiogenic Shock | 3 |

| ... | ... | ... | ... |

Toxicological Profile

Despite its therapeutic benefits in migraine management, this compound poses significant risks when misused or overdosed. The toxicological profile indicates that:

- Toxicity Risk : The risk of severe toxicity increases with higher doses. Plasma concentrations exceeding 0.3 mg/L correlate with severe clinical manifestations .

- Clinical Management : Management of this compound toxicity requires careful monitoring of cardiovascular status and supportive care for neurological symptoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.